2-Methyl-3-(4-nitrophenyl)propanoic acid
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Overview
Description
2-Methyl-3-(4-nitrophenyl)propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a nitro group attached to a benzene ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4-nitrophenyl)propanoic acid can be achieved through several methods. One common approach involves the nitration of 2-Methyl-3-phenylpropanoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the nitration process while minimizing the formation of unwanted side products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(4-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of 2-Methyl-3-(4-aminophenyl)propanoic acid.
Reduction: Formation of 2-Methyl-3-(4-nitrophenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-(4-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its nitro group, which can be reduced to an amino group.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-phenylpropanoic acid: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-Nitrobenzoic acid: Contains a nitro group but lacks the propanoic acid moiety, leading to different physical and chemical properties.
2-Methyl-3-(4-aminophenyl)propanoic acid: The reduced form of 2-Methyl-3-(4-nitrophenyl)propanoic acid, with an amino group instead of a nitro group.
Uniqueness
This compound is unique due to the presence of both a nitro group and a propanoic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11NO4 |
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Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-methyl-3-(4-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C10H11NO4/c1-7(10(12)13)6-8-2-4-9(5-3-8)11(14)15/h2-5,7H,6H2,1H3,(H,12,13) |
InChI Key |
SQSQBTYAUOXOJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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